

Spectroscopic Profile of Acetylaszonalenin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Acetylaszonalenin*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Acetylaszonalenin**, a mycotoxin with the molecular formula $C_{25}H_{25}N_3O_3$. This document is intended to serve as a detailed resource for professionals in research, science, and drug development, offering tabulated spectroscopic data, experimental methodologies, and visual diagrams to facilitate a thorough understanding of this complex natural product.

Core Spectroscopic Data

The structural elucidation and characterization of **Acetylaszonalenin** heavily rely on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Infrared (IR) spectroscopy provides complementary information regarding the functional groups present in the molecule.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRESIMS) is critical for determining the precise molecular weight and elemental composition of **Acetylaszonalenin**.

Table 1: High-Resolution Mass Spectrometry Data for **Acetylaszonalenin**

Adduct Ion	Calculated Mass-to-Charge Ratio (m/z)	Observed Mass-to-Charge Ratio (m/z)
[M+H] ⁺	416.1969	416.1969
[M+Na] ⁺	438.1788	438.1788

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for delineating the intricate atomic framework and stereochemistry of **Acetylaszonalenin**. The following data were reported from analyses conducted in deuterated chloroform (CDCl₃).

Table 2: ¹H and ¹³C NMR Spectroscopic Data for **Acetylaszonalenin** (in CDCl₃)

Position	δC (ppm)	δH (ppm, multiplicity, J in Hz)
2	70.2	6.43 (s)
3	59.8	-
4	169.8	-
5a	130.4	-
6	124.6	7.32 (d, 7.8)
7	129.5	7.53 (t, 7.8)
8	126.2	7.41 (t, 7.8)
9	138.8	8.39 (d, 7.8)
9a	134.9	-
11	163.5	-
12	166.4	-
13	38.7	2.95 (d, 16.6), 3.65 (d, 16.6)
15	133.0	-
16	122.3	7.18 (d, 7.5)
17	128.9	7.23 (t, 7.5)
18	122.0	7.08 (t, 7.5)
19	129.8	7.61 (d, 7.5)
20	42.1	-
21	146.9	6.01 (dd, 17.5, 10.7)
22	112.5	5.09 (d, 10.7), 5.11 (d, 17.5)
23	24.1	1.48 (s)
24	24.5	1.51 (s)
N1-Ac	170.5	-

N1-Ac-CH₃

26.8

2.67 (s)

Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for **Acetylaszonalenin** is not detailed in the primary literature, the expected absorption frequencies can be inferred from its known functional groups.

Table 3: Predicted Infrared (IR) Absorption Bands for **Acetylaszonalenin**

Functional Group	Characteristic Absorption Range (cm ⁻¹)
N-H Stretch (Amide)	3300 - 3100
C-H Stretch (Aromatic)	3100 - 3000
C-H Stretch (Aliphatic)	3000 - 2850
C=O Stretch (Amide/Lactam)	1680 - 1630
C=C Stretch (Aromatic)	1600 - 1450

Experimental Protocols

The acquisition of the spectroscopic data for **Acetylaszonalenin** follows established methodologies in natural product chemistry.

Mass Spectrometry (HRESIMS):

- **Instrumentation:** A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, is used.
- **Ionization:** Electrospray ionization (ESI) in positive ion mode is typically employed.
- **Sample Preparation:** The purified compound is dissolved in a suitable solvent like methanol or acetonitrile and infused into the instrument.

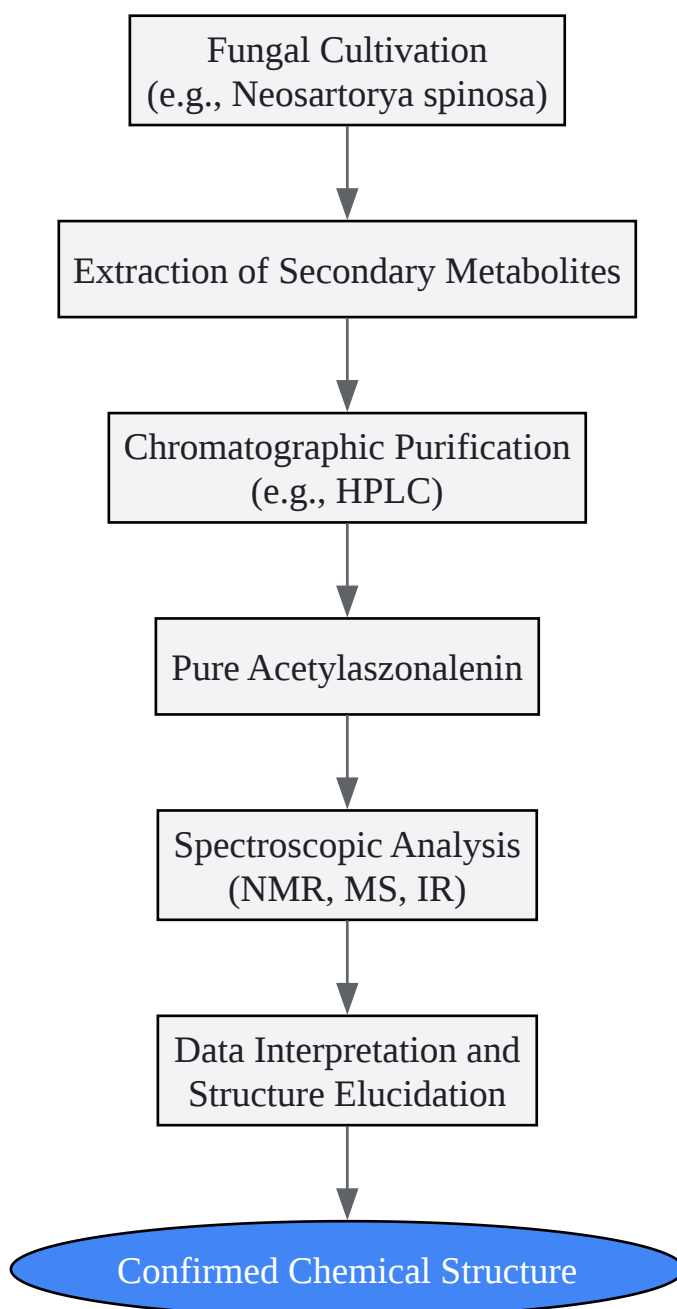
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or greater) is utilized for optimal resolution and sensitivity.
- Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl_3) containing a trace amount of tetramethylsilane (TMS) as an internal standard.
- Data Acquisition: A suite of NMR experiments is performed:
 - 1D NMR: ^1H and ^{13}C spectra are acquired to identify the chemical shifts of all proton and carbon nuclei.
 - 2D NMR: COSY, HSQC, and HMBC experiments are conducted to establish proton-proton and proton-carbon correlations, which are essential for assigning the complex structure. NOESY or ROESY experiments may be used to determine the relative stereochemistry through space correlations.

Visualizations

Experimental Workflow

The following diagram outlines the general workflow from fungal cultivation to the structural elucidation of **Acetylaszonalenin**.

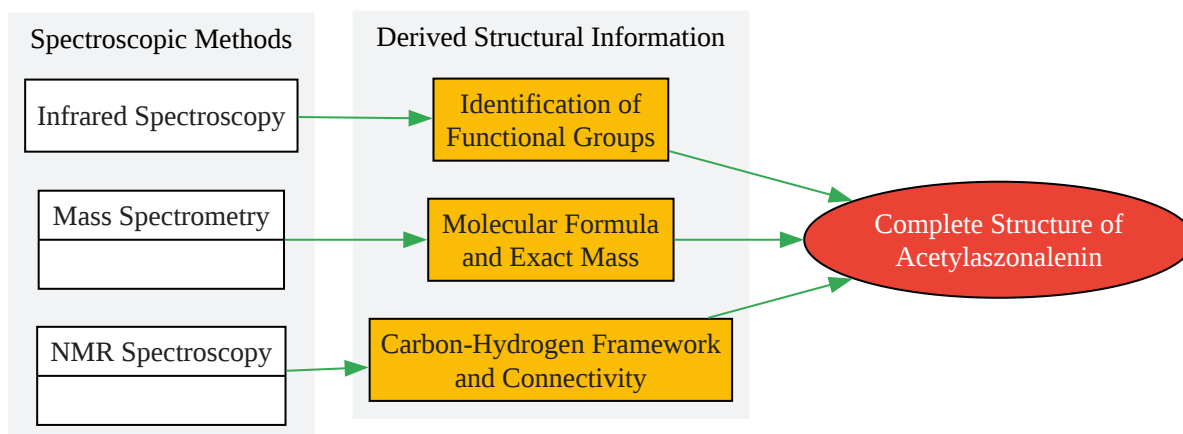


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Caption: A typical experimental workflow for the isolation and structural determination of **Acetylaszonalenin**.

Logical Relationships in Spectroscopic Analysis

This diagram illustrates how different spectroscopic techniques contribute to the final structural determination.



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Caption: Logical flow from spectroscopic techniques to the elucidated structure of **Acetylaszonalenin**.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com